3-Propoxy-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Propoxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound consists of a pyrazole ring substituted with a propoxy group at the 3-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-1H-pyrazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones. The reaction typically proceeds under mild conditions, often using a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Propoxy-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl-substituted pyrazoles .
Scientific Research Applications
3-Propoxy-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Propoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a propoxy group and exhibits different chemical properties and reactivity.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a methyl group at the 1-position, this compound has distinct applications and reactivity.
Uniqueness
3-Propoxy-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-propoxy-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-12-6-4-5(7(10)11)8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
XEKVITBSRIPILX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NNC(=C1)C(=O)O |
Origin of Product |
United States |
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